molecular formula C20H25N3O3 B5435502 5-methyl-3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-1H-indole-2-carboxylic acid

5-methyl-3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-1H-indole-2-carboxylic acid

Cat. No.: B5435502
M. Wt: 355.4 g/mol
InChI Key: HNYSFCBAEDDBGZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its functional groups and their known geometries. Detailed structural analysis would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the indole could undergo electrophilic substitution, and the piperidine and pyrrolidinone rings could be involved in various ring-opening and ring-closing reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the multiple ring structures could influence its solubility and stability .

Future Directions

The compound could potentially be of interest in various fields, depending on its properties. For example, if it shows biological activity, it could be studied further as a potential pharmaceutical. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

Properties

IUPAC Name

5-methyl-3-[[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl]-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-13-4-5-17-15(11-13)16(19(21-17)20(25)26)12-22-9-6-14(7-10-22)23-8-2-3-18(23)24/h4-5,11,14,21H,2-3,6-10,12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYSFCBAEDDBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CN3CCC(CC3)N4CCCC4=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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